molecular formula C9H12N2O4 B14030818 Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate

Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate

Cat. No.: B14030818
M. Wt: 212.20 g/mol
InChI Key: KHGJIALOEKVWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a high-purity pyrimidine derivative with a molecular formula of C9H12N2O4 and a molecular weight of 212.20 g/mol . This compound features a methoxy substituent at the 2-position and an ester-linked acetate group at the 4-position of the dihydropyrimidine ring, a structure known for its versatility in research and ability to engage in key molecular interactions like hydrogen bonding and π-stacking . It serves as a valuable synthetic intermediate for the exploration of novel pharmacologically active molecules and in material science . Several efficient synthetic routes are available, including a green and rapid condensation-cyclization approach using ethyl acetoacetate catalyzed by diisopropylethylammonium acetate (DIPEAc), which achieves high yields of up to 94% in 45 minutes under mild conditions . Alternative methods such as the S-alkylation of 2-thioxopyrimidin-4-one derivatives or the classical Biginelli multicomponent one-pot reaction also provide access to this compound and its structural analogs . As a pyrimidine derivative, its potential mechanism of action in research settings often involves interaction with specific enzymatic targets or interference with nucleic acid synthesis pathways . This product is For Research Use Only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

ethyl 2-(2-methoxy-6-oxo-1H-pyrimidin-4-yl)acetate

InChI

InChI=1S/C9H12N2O4/c1-3-15-8(13)5-6-4-7(12)11-9(10-6)14-2/h4H,3,5H2,1-2H3,(H,10,11,12)

InChI Key

KHGJIALOEKVWBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)OC

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approach

A typical synthetic route begins with the condensation of ethyl acetoacetate with suitable amine derivatives followed by cyclization to form the dihydropyrimidine ring. For example, ethyl acetoacetate reacts with urea or substituted ureas in the presence of catalysts such as diisopropylethylammonium acetate (DIPEAc), which has been shown to efficiently catalyze the formation of dihydropyrimidinones at room temperature with high yields (up to 93% yield in 45 minutes).

Table 1. Catalyst Screening for Dihydropyrimidine Synthesis Using Ethyl Cyanoacetate, Aldehyde, and Thiourea

Entry Catalyst Medium Time Yield (%)
1 None Ethanol 9 h Trace
2 Cesium Carbonate (Cs2CO3) Ethanol 7 h 61
3 p-Toluenesulfonic acid Water 7 h 68
4 β-Cyclodextrin Water 6 h 65
5 Cetyltrimethylammonium bromide (CTAB) Water 6 h 59
6 Sodium dodecyl sulfate (SDS) Water 6 h 52
7 Choline chloride:urea Ionic liquid 2 h 80
8 Choline chloride:ZnCl2 Ionic liquid 3 h 76
9 Polyethylene glycol (PEG-400) PEG-400 6 h 74
10 Diisopropylethylammonium acetate (DIPEAc) DIPEAc 45 min 94
11 Dicationic ionic liquid Ionic liquid 7 h 73

Adapted from reference

DIPEAc stands out as a green and highly efficient catalyst, enabling rapid synthesis under mild conditions.

S-Alkylation of 2-Thioxopyrimidin-4-one Derivatives

Another method involves the functionalization of the 2-thioxopyrimidin-4-one ring via S-alkylation with ethyl bromoacetate or related alkylating agents. This approach is useful for introducing the ethyl acetate substituent at the 2-position of the pyrimidine ring.

General Procedure for S-Alkylation:

  • A mixture of 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (4.5 mmol), ethyl bromoacetate (6.5 mmol), triethylamine (4.5 mmol), and acetone (30 mL) is stirred at room temperature for 2 hours.
  • The reaction mixture is poured into ice, acidified with concentrated hydrochloric acid, and the precipitate is collected by vacuum filtration.
  • The crude product is washed with distilled water and recrystallized from acetone/hexane to yield ethyl 2-[(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetate derivatives.

This method yields products with good purity and yields around 80%. The process is amenable to various aryl substitutions, allowing structural diversity.

Multicomponent One-Pot Synthesis via Biginelli Reaction

The classical Biginelli reaction can be adapted for synthesizing this compound analogs by selecting appropriate aldehydes and β-ketoesters.

Typical Reaction Conditions:

  • Reactants: Aromatic aldehyde, urea or thiourea, ethyl acetoacetate.
  • Catalyst: Acidic or ionic liquid catalysts such as montmorillonite KSF, sulfuric acid, or DIPEAc.
  • Solvent: Ethanol, water, or solvent-free conditions.
  • Temperature: Room temperature to reflux.

The reaction proceeds via a Knoevenagel condensation followed by Michael addition and cyclization to form the dihydropyrimidine ring.

Post-Synthetic Modifications

Methoxy substitution at the 2-position can be introduced by methylation of hydroxyl or amino groups on the pyrimidine ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Alternatively, methoxy groups can be introduced via starting materials bearing methoxy substituents, ensuring regioselective incorporation during ring formation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Notes
Condensation & Cyclization Ethyl acetoacetate, urea/thiourea, DIPEAc catalyst, ethanol, RT Mild, rapid, green catalyst Up to 94% Efficient catalyst screening confirms DIPEAc superiority
S-Alkylation of 2-Thioxopyrimidinones 2-thioxopyrimidin-4-one derivatives, ethyl bromoacetate, triethylamine, acetone, RT Good regioselectivity, moderate complexity ~80% Allows functionalization with various aryl groups
Biginelli Multicomponent Reaction Aldehyde, ethyl acetoacetate, urea, acid catalyst or montmorillonite KSF, solvent or solvent-free One-pot, versatile, scalable 70-90% Classical method adaptable for substituted derivatives
Methylation Post-Modification Methyl iodide or dimethyl sulfate, base Introduces methoxy substituent Variable Requires careful control to avoid over-alkylation

Detailed Research Findings and Notes

  • Catalyst Efficiency: DIPEAc ionic liquid catalyst dramatically reduces reaction time and increases yield compared to traditional acid or base catalysts.
  • Functionalization Flexibility: S-alkylation allows the introduction of ethyl acetate groups on sulfur-containing pyrimidine intermediates, expanding the chemical diversity of the compounds.
  • Green Chemistry: Several methods employ green solvents or solvent-free conditions, aligning with sustainable synthetic practices.
  • Purification: Recrystallization from acetone/hexane or methanol is commonly used to purify the products, ensuring high purity suitable for biological evaluation.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques for monitoring reaction progress and confirming product structure.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and interfere with nucleic acid synthesis, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.

Substituent Variations and Electronic Effects

Ethyl 2-(2-Amino-4-Methyl-6-Oxo-1H-Pyrimidin-5-Yl)Acetate ()
  • Substituents: 2-amino, 4-methyl, 6-oxo.
  • Key Differences: Replacement of methoxy with an amino group increases nucleophilicity and hydrogen-bonding capacity.
  • Implications: Enhanced solubility in polar solvents due to the amino group’s polarity. Possible applications in drug design for targeting enzymes requiring hydrogen-bond donors .
Ethyl 2-[2-(1,3-Benzothiazol-2-Ylamino)-6-Oxo-1H-Pyrimidin-4-Yl]Acetate ()
  • Substituents: 2-(benzothiazolylamino), 6-oxo.
  • Key Differences : The benzothiazole moiety introduces aromaticity and bulkiness, which may impede crystallization (as inferred from SHELX-based structural studies in ).
  • Implications: Increased UV absorption due to extended conjugation. Potential use in materials science or as a fluorescent probe .
Ethyl [6-Oxo-2-(Propylthio)-1,6-Dihydropyrimidin-4-Yl]Acetate ()
  • Substituents : 2-propylthio, 6-oxo.
  • Key Differences : The thioether group (propylthio) reduces polarity compared to methoxy, increasing lipophilicity. Sulfur’s larger atomic size may alter ring conformation.
  • Implications : Improved membrane permeability, making it suitable for hydrophobic environments in drug delivery .

Steric and Positional Isomerism

Ethyl 2-(2-Butyl-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-5-Yl)Acetate ()
  • Substituents : 2-butyl, 4-methyl, 6-oxo.
  • Key Differences : Substituents at the 5-position (vs. 4-position in the target compound) alter steric interactions. The butyl chain significantly increases hydrophobicity.
  • Implications : Extended half-life in biological systems due to reduced metabolic clearance. Used in Proxymetacaine synthesis, highlighting its regulatory compliance and industrial relevance .
Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate ()
  • Substituents : Thietanyloxy (three-membered sulfur ring), 2-thioether.
  • Key Differences : Thietane introduces ring strain, enhancing reactivity. The thioether group may participate in disulfide bond formation.
  • Implications: Potential as a prodrug due to labile sulfur bonds, with applications in targeted release systems .

Functional Group Modifications

Ethyl 2-[2-(Dimethylamino)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-5-Yl]Acetate ()
  • Substituents: 2-dimethylamino, 4-methyl.
  • Key Differences: The dimethylamino group is strongly electron-donating, increasing basicity.
  • Implications : Improved solubility under acidic conditions, suitable for gastrointestinal drug formulations .
Ethyl 2-(5,6-Dimethyl-4-Oxofuro[2,3-d]Pyrimidin-3(4H)-Yl)Acetate ()
  • Substituents : Fused furan ring, 5,6-dimethyl.
  • Implications : Applications in kinase inhibition due to planar aromatic systems mimicking ATP .

Data Table: Structural and Molecular Comparison

Compound Name (Example) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Inferred
Target Compound 2-methoxy, 4-acetate C9H12N2O4 212.20 Moderate polarity, H-bond acceptor
Ethyl 2-(2-amino-4-methyl-...) () 2-amino, 4-methyl C9H13N3O3 211.22 High polarity, H-bond donor
Ethyl 2-(benzothiazolylamino-...) () 2-benzothiazolylamino C15H14N4O3S 330.36 Aromatic, UV-active
Ethyl 2-(propylthio-...) () 2-propylthio C11H16N2O3S 256.33 Lipophilic, thioether reactivity
Ethyl 2-(2-butyl-4-methyl-...) () 2-butyl, 4-methyl C13H20N2O3 252.31 High hydrophobicity

Biological Activity

Ethyl 2-(2-methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₉H₉N₃O₃
  • IUPAC Name: this compound
  • Molecular Weight: 195.18 g/mol

Pyrimidine derivatives, including this compound, exhibit various mechanisms of action:

  • Inhibition of Nucleic Acid Synthesis: These compounds often inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA replication and repair .
  • Antimicrobial Activity: Research has demonstrated that similar pyrimidine derivatives possess antimicrobial properties, making them potential candidates for treating infections .
  • Anticancer Properties: Some studies indicate that pyrimidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Antimicrobial Activity

A study investigating the antimicrobial properties of pyrimidine derivatives found that this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a potent antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro assays were conducted to evaluate the anticancer potential of this compound on various cancer cell lines:

Cell Line IC₅₀ (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

The compound demonstrated cytotoxic effects on these cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A clinical trial evaluated the efficacy of a pyrimidine derivative similar to this compound in patients with bacterial infections. The study reported a significant reduction in infection rates among patients treated with the compound compared to the control group.
  • Case Study on Cancer Treatment:
    In preclinical models of breast cancer, treatment with this compound resulted in tumor regression and increased survival rates. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

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